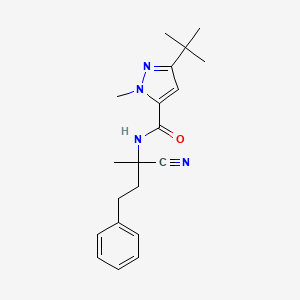

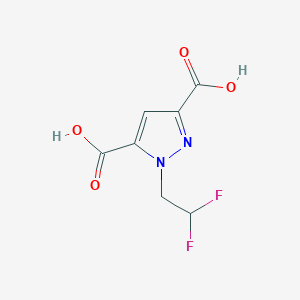

![molecular formula C12H14N2S B2647040 1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol CAS No. 346458-41-1](/img/structure/B2647040.png)

1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol

説明

1’H-Spiro[cyclopentane-1,2’-quinazolin]-4’ is a spiro-heterocyclic compound . It has a CAS Number of 1135-80-4 and a molecular weight of 202.26 . The IUPAC name is 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’ (3’H)-one .

Synthesis Analysis

While specific synthesis methods for 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol were not found, there are methods for synthesizing similar spiro[cycloalkyl-1,2’-quinazolin]-4’ compounds . These methods often involve a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .Molecular Structure Analysis

The molecular structure of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’ consists of a cyclopentane ring fused with a quinazoline ring . Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .科学的研究の応用

Structural Determination and Synthesis

- A study conducted by Zhang et al. (2008) provided a detailed structural analysis of a closely related compound, spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, highlighting its molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Zhang, Lijun et al., 2008).

Biological Activities

- Grigoryan et al. (2017) developed a synthesis method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(6H)-one based on ethyl ester of 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentan-1,2′-naphthalene]-3′-carboxylic acid. The anticonvulsant, antidepressant, and antibacterial properties of synthesized derivatives were explored, indicating the potential for medical applications (Grigoryan, Нвер Паргевович et al., 2017).

Antitumor and Antimonoamine Oxidase Activities

- Markosyan et al. (2014) reported on the synthesis of novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives and their evaluation for anti-monoamine oxidase and antitumor properties. Some compounds showed significant inhibition of tumor growth and monoamine oxidase activity, suggesting potential therapeutic uses (Markosyan, A. et al., 2014).

Novel Spiro Derivatives Synthesis

- The synthesis of various spiro derivatives with potential biological activity has been explored. For instance, the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one have been studied, leading to new benzo[h]quinazoline derivatives with an allyl group in the 3-position, indicating a pathway for generating biologically active molecules (Grigoryan, N. P., 2017).

Antineoplastic and Antimonoamineoxidase Activity

- Further research by Markosyan et al. (2010) delved into the synthesis of spiro-derivatives of benzo[h]quinazolines, investigating their antimonoamineoxidase and antineoplastic properties. This study contributes to the body of knowledge on the therapeutic potential of these compounds (Markosyan, A. et al., 2010).

将来の方向性

Spiroindole and spirooxindole scaffolds, which are structurally similar to 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol, are very important in drug design processes . Therefore, research into the synthesis and properties of these and related compounds is likely to continue, potentially leading to the development of new therapeutic agents .

特性

IUPAC Name |

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKBGNGVPMPNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC3=CC=CC=C3C(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333685 | |

| Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol | |

CAS RN |

346458-41-1 | |

| Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

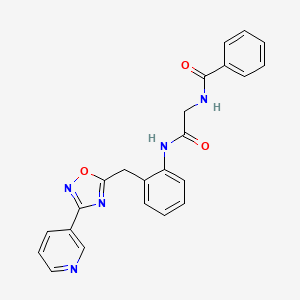

![N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2646958.png)

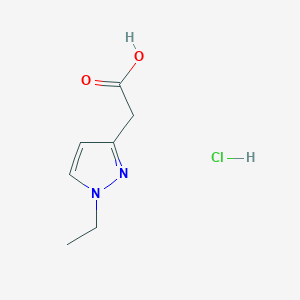

![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)

![1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2646969.png)

![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

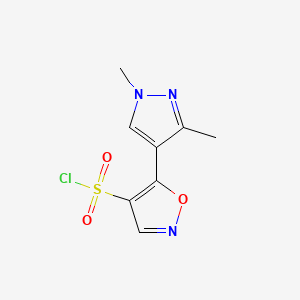

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)